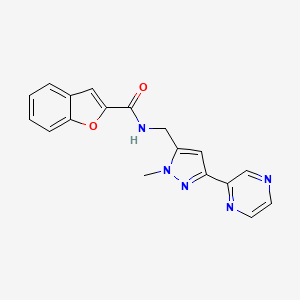

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-23-13(9-14(22-23)15-11-19-6-7-20-15)10-21-18(24)17-8-12-4-2-3-5-16(12)25-17/h2-9,11H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERZXSMWQVPAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring and a benzofuran moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 294.318 g/mol. Its IUPAC name is this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple pathways, including the inhibition of key signaling proteins and enzymes involved in tumor growth and survival. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

- Anti-inflammatory Effects : The benzofuran component has been associated with anti-inflammatory properties, effectively reducing pro-inflammatory cytokines such as TNF, IL-1, and IL-8 in various models . This suggests potential applications in treating chronic inflammatory diseases.

- Kinase Inhibition : Research indicates that pyrazole derivatives can act as inhibitors of kinases involved in cancer progression, including BRAF(V600E) and EGFR, making them valuable in targeted cancer therapies .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 3.25 | Cytotoxic |

| Wei et al. | Ethyl 1-(2-hydroxypropyl)-3-aryl pyrazole derivatives | A549 | 26 | Antitumor |

| Fan et al. | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole derivatives | NCI-H460 | 0.07 | Autophagy induction |

| Zheng et al. | 3-Aryl pyrazole derivatives | A549 | Not specified | Inhibition |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Pyrazine vs. Pyridine/Thienyl : The target compound’s pyrazine ring (electron-deficient) may enhance binding to metal ions or polar residues compared to pyridine (compound #11, ) or thienyl (compound #9, ), which offer different electronic profiles .

- Benzofuran vs. Benzoxadiazole : Benzofuran’s oxygen atom provides metabolic resistance over benzoxadiazole’s nitrogen-oxygen system, which may influence pharmacokinetics .

Table 2: Activity Data from High-Throughput Screening ()

| Compound ID | Structure Summary | Inhibition (%) | Activity Cutoff |

|---|---|---|---|

| #9 | 1-methyl-3-(2-thienyl)-1H-pyrazole-linked | 87.1 | Below cutoff |

| #11 | Benzoxadiazole-carboxamide | 90.5 | Below cutoff |

| Target* | Benzofuran-carboxamide | *Data not available in evidence | — |

Analysis :

- While direct activity data for the target compound is absent, structural analogs like #9 and #11 () exhibit moderate inhibition (87.1–90.5%), suggesting that the pyrazine-pyrazole system in the target compound could offer enhanced activity due to improved electronic properties .

Metabolic Stability

- The benzofuran core (target compound) is less prone to oxidative metabolism compared to benzodioxol-containing analogs (e.g., ’s compound with a 1,3-benzodioxol-5-yl group), which may undergo CYP450-mediated ring cleavage .

- The methyl group on the pyrazole nitrogen (target compound) likely reduces first-pass metabolism compared to unmethylated analogs (e.g., ’s N-[(1H-pyrazol-4-yl)methyl]acetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.